1-(Bromomethyl)-3-methoxy-2-nitrobenzene
Overview
Description
“1-(Bromomethyl)-3-methoxy-2-nitrobenzene” is a compound that contains a benzene ring, which is a cyclic compound with six carbon atoms and alternating single and double bonds . The “bromomethyl” indicates the presence of a CH2Br group, “methoxy” refers to a CH3O group, and “nitro” refers to a NO2 group .
Molecular Structure Analysis
The molecular structure of “1-(Bromomethyl)-3-methoxy-2-nitrobenzene” would consist of a benzene ring with a bromomethyl (CH2Br) group, a methoxy (CH3O) group, and a nitro (NO2) group attached to it . The exact structure would depend on the positions of these groups on the benzene ring.
Chemical Reactions Analysis
Again, while specific reactions involving “1-(Bromomethyl)-3-methoxy-2-nitrobenzene” are not available, brominated compounds are often used in substitution reactions . Methoxy groups can participate in ether cleavage reactions, and nitro groups can be reduced to amines .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(Bromomethyl)-3-methoxy-2-nitrobenzene” would depend on factors such as its molecular structure and the nature of its constituent groups . For example, brominated compounds tend to have higher densities and boiling points than their non-brominated counterparts .
Scientific Research Applications
Anisotropic Displacement Parameters
The research conducted by Mroz et al. (2020) delved into the anisotropic displacement parameters of isomorphous compounds, including 1-(bromomethyl)-3-nitrobenzene. The study highlighted the unexpected challenges faced in the experimental analysis of the bromo compound compared to theoretical predictions, indicating the compound's unique behavior under X-ray diffraction experiments.
Structural Analysis of Methoxybenzenes
A study by Fun et al. (1997) reported the structures of various methoxybenzenes, including derivatives similar to 1-(bromomethyl)-3-methoxy-2-nitrobenzene. The research provided insights into the molecular geometry and intermolecular interactions, such as hydrogen-bonded dimers and packing arrangements in solid forms.
Synthesis and Application in Polymer Solar Cells
In the domain of materials science, Jin et al. (2016) introduced a derivative of 1-(bromomethyl)-3-methoxy-2-nitrobenzene in the synthesis of new electron acceptors for polymer solar cells (PSCs). The study emphasized the improved photovoltaic performance, showcasing the compound's potential in enhancing power conversion efficiency and other critical parameters in PSCs.
Surface Engineering and Electronic Properties
In the context of surface engineering, Hunger et al. (2006) explored the properties of surfaces grafted with benzene derivatives, including 1-(bromomethyl)-3-methoxy-2-nitrobenzene. The study provided valuable insights into the electronic structure, molecular orbital density of states, and the effect of molecule-molecule and molecule-substrate interactions.
Safety And Hazards
Future Directions
The future directions for research on “1-(Bromomethyl)-3-methoxy-2-nitrobenzene” would depend on its potential applications. For example, if it has useful properties as a pharmaceutical compound, research could focus on drug development . If it has potential as a material for industrial applications, research could focus on improving its synthesis and studying its properties .
properties
IUPAC Name |
1-(bromomethyl)-3-methoxy-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-13-7-4-2-3-6(5-9)8(7)10(11)12/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGQVUNUXHDQNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1[N+](=O)[O-])CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20438265 | |
Record name | 1-(BROMOMETHYL)-3-METHOXY-2-NITROBENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20438265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-3-methoxy-2-nitrobenzene | |
CAS RN |
133486-62-1 | |
Record name | 1-(BROMOMETHYL)-3-METHOXY-2-NITROBENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20438265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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